molecular formula C4H3NNaO3S2 B12326127 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acidmonosodiumsalt

3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acidmonosodiumsalt

Katalognummer: B12326127
Molekulargewicht: 200.2 g/mol
InChI-Schlüssel: OVDRWZBCSJEHJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt involves the reaction of appropriate precursors under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and often tailored to the requirements of the production facility .

Industrial Production Methods

Industrial production of this compound is typically carried out by pharmaceutical companies specializing in cephalosporin antibiotics. The production process involves stringent quality control measures to ensure the purity and efficacy of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfides, while reduction may yield thiols .

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt involves its interaction with specific molecular targets. In the context of cefotetan synthesis, it acts as a key intermediate that undergoes further chemical transformations to yield the active antibiotic. The molecular pathways involved include various enzymatic reactions that facilitate the formation of the final product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt is unique due to its specific role in the synthesis of cefotetan. Its chemical structure allows it to participate in reactions that are essential for the formation of this antibiotic, making it a valuable compound in pharmaceutical research and production .

Eigenschaften

Molekularformel

C4H3NNaO3S2

Molekulargewicht

200.2 g/mol

InChI

InChI=1S/C4H3NO3S2.Na/c6-2-1(3(7)8)4(9)10-5-2;/h5-6H,(H,7,8);

InChI-Schlüssel

OVDRWZBCSJEHJU-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(NSC1=S)O)C(=O)O.[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.